![molecular formula C18H20N2O3 B5709282 ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EPPC is a carbamate derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth. ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has been found to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and anti-oxidant properties, and the modulation of various signaling pathways involved in cell survival and proliferation. ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has also been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has several advantages for lab experiments, including its ability to inhibit cancer cell growth and its potential anti-inflammatory and anti-oxidant properties. However, ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, the investigation of the mechanism of action of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate and its interactions with various signaling pathways could lead to the development of more effective cancer therapies.
Synthesemethoden
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate can be synthesized through various methods, including the reaction of 4-aminophenol with 3-phenylpropanoyl chloride in the presence of triethylamine and subsequent reaction with ethyl chloroformate. Another method involves the reaction of 4-aminophenol with 3-phenylpropanoic acid in the presence of thionyl chloride and subsequent reaction with ethyl carbamate. The synthesis of ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate is a multi-step process that requires careful consideration of reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has been found to have potential applications in the field of medicine, particularly in cancer research. Studies have shown that ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate can inhibit the growth of cancer cells in vitro and in vivo. ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
ethyl N-[4-(3-phenylpropanoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-18(22)20-16-11-9-15(10-12-16)19-17(21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJKGCZVVZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

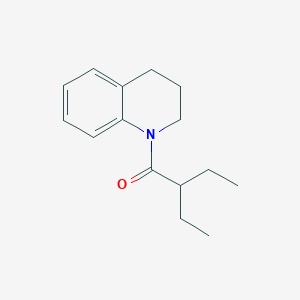
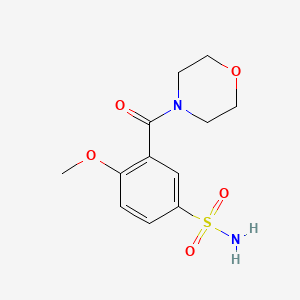
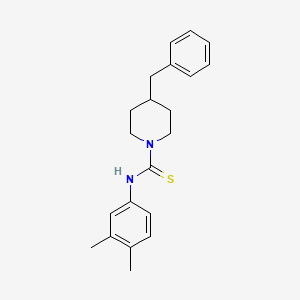
![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
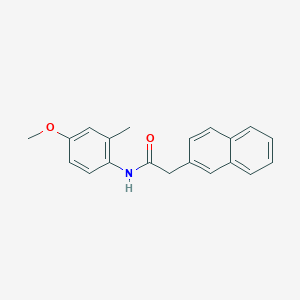
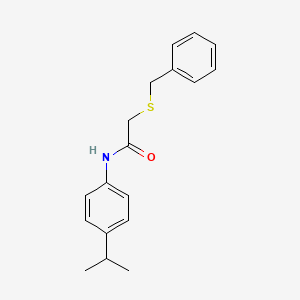
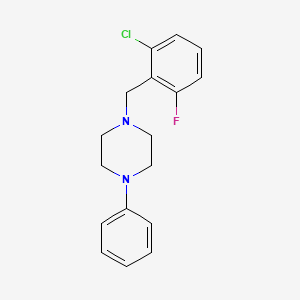
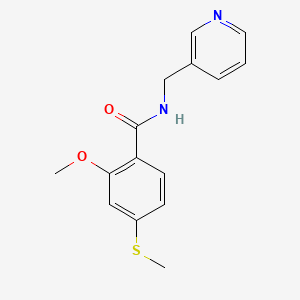
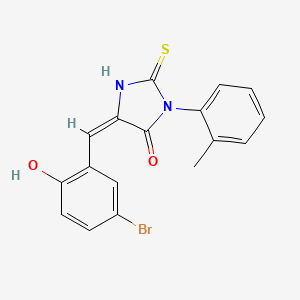
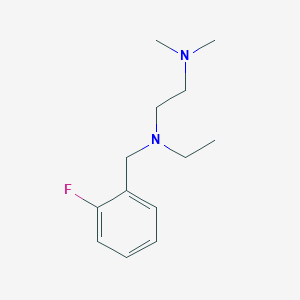
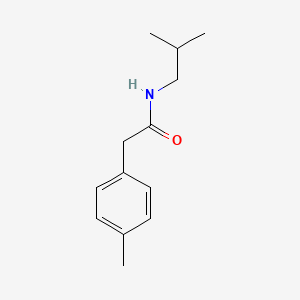
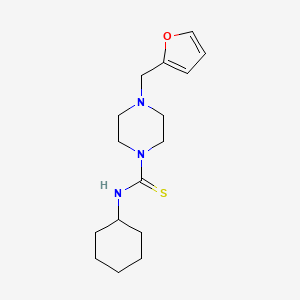
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)